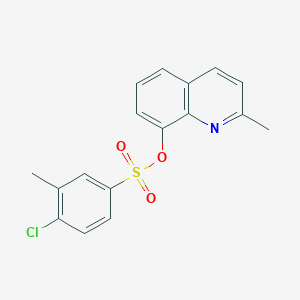
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQC and is a derivative of quinoline. MQC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
MQC has been extensively studied for its potential applications in scientific research. One of the primary applications of MQC is in the field of fluorescence imaging. MQC has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
作用機序
The exact mechanism of action of MQC is not fully understood. However, it is believed that MQC interacts with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MQC has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the primary advantages of using MQC in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence imaging techniques. Additionally, MQC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using MQC is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions that could be explored in the study of MQC. One potential direction is to further investigate its mechanism of action and how it interacts with various proteins and enzymes in the body. Additionally, the potential applications of MQC in the treatment of various diseases, such as Alzheimer's disease, could be explored further. Finally, the development of new imaging techniques that utilize MQC could also be an area of future research.
合成法
The synthesis of MQC involves the reaction of 2-methyl-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of MQC.
特性
分子式 |
C17H14ClNO3S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
(2-methylquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
InChIキー |
VXGWPAXKRMQSFZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
正規SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




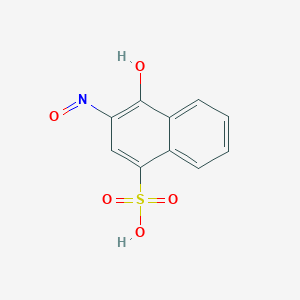

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
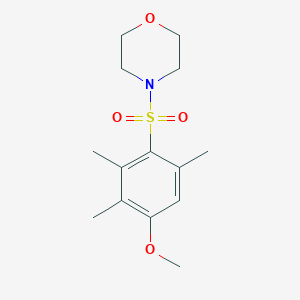
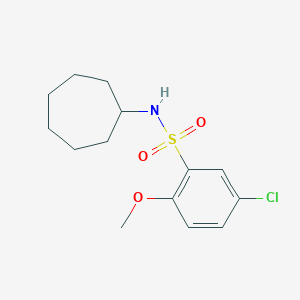
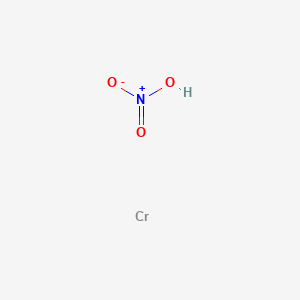
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


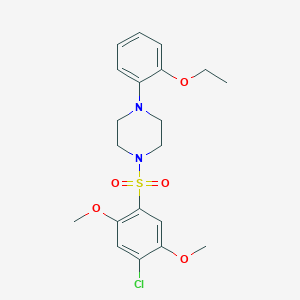
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)